2-Bromo-5-chloro-6-methyl-nicotinonitrile
Overview
Description
2-Bromo-5-chloro-6-methyl-nicotinonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Bromo-5-chloro-6-methyl-nicotinonitrile typically involves the bromination and chlorination of 6-methyl-nicotinonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-chloro-6-methyl-nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-chloro-6-methyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-chloro-6-methyl-nicotinonitrile include other halogenated nicotinonitrile derivatives, such as:
- 2-Bromo-5-chloro-nicotinonitrile
- 2-Bromo-6-methyl-nicotinonitrile
- 5-Chloro-6-methyl-nicotinonitrile
These compounds share similar structural features but differ in the position and type of halogen and methyl groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications .
Properties
IUPAC Name |
2-bromo-5-chloro-6-methylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVRBROQWODRRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Br)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230567 | |
Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-00-4 | |
Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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